Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Oxadiazoles are heterocyclic compounds that contain nitrogen and oxygen atoms in their structure, and they have been extensively studied for their potential therapeutic effects.
This compound can be synthesized through various chemical methods, often involving the reaction of specific precursors that contain the oxadiazole moiety. The presence of trifluorophenyl groups enhances its biological activity and solubility properties.
The synthesis of methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate can be achieved through several approaches:
The synthesis typically involves controlling reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate features a five-membered ring containing two nitrogen atoms and one oxygen atom. The trifluorophenyl group contributes significantly to its electronic properties.
Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of the trifluoromethyl groups which stabilize certain intermediates during reactions.
The mechanism of action for methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate is primarily linked to its interactions with biological targets:
In vitro studies have shown varying degrees of potency against different cancer cell lines and microbial strains.
Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate has potential applications in:
The 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold in modern medicinal chemistry due to its exceptional utility as a bioisostere for ester and amide functionalities. This five-membered ring, containing one oxygen and two nitrogen atoms, mimics the spatial and electronic properties of carbonyl-containing groups while offering superior metabolic stability and resistance to enzymatic hydrolysis. The bioisosteric equivalence arises from the ability of the 1,2,4-oxadiazole ring to participate in hydrogen bonding interactions and adopt similar dipole moments (approximately 3.9 Debye) to amide bonds (3.7 Debye), enabling seamless integration into pharmacophores targeting diverse biological receptors [1] [8].
This strategic replacement addresses critical pharmacokinetic limitations associated with traditional amides and esters, particularly their susceptibility to hydrolytic cleavage in physiological environments. For instance, the 1,2,4-oxadiazole ring demonstrates remarkable stability across a wide pH range, making it invaluable for orally administered therapeutics. The scaffold's versatility is evidenced by its incorporation into compounds targeting neurological disorders, infectious diseases, and oncology, with enhanced membrane permeability and bioavailability profiles compared to their carbonyl-based counterparts [7] [8]. Table 1 quantifies key physicochemical advantages:
Table 1: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Amide/Ester Linkers
Property | 1,2,4-Oxadiazole | Amide Bond | Ester Bond |
---|---|---|---|
Hydrolytic Stability | High | Low-Moderate | Low |
Dipole Moment (Debye) | ~3.9 | ~3.7 | ~1.9 |
Hydrogen Bond Capacity | Dual (N,O acceptors) | Dual (N,O) | Single (O) |
Metabolic Resistance | High | Moderate | Low |
Structural activity relationship (SAR) studies consistently demonstrate that the oxadiazole ring enhances ligand-receptor binding affinity through optimal electrostatic complementarity. For example, in antibacterial agents, oxadiazole derivatives like compound 17 bind the ATP-site of E. coli DNA gyrase with IC₅₀ values as low as 1.2 µM, outperforming conventional amide-based inhibitors [2]. Similarly, in anticancer drug design, oxadiazole-linked 5-fluorouracil derivatives exhibit superior cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) compared to the parent drug, attributed to improved target engagement [5].
The medicinal journey of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger's pioneering synthesis, though therapeutic exploration remained dormant for nearly 80 years [1]. The first-generation therapeutics emerged in the mid-20th century, exemplified by Oxolamine, introduced as a cough suppressant in the 1960s. This breakthrough validated the pharmacological relevance of the heterocycle and spurred further development [1] [6].
The 1980s–2000s witnessed accelerated innovation with the approval of multiple drugs featuring the 1,2,4-oxadiazole core:
A transformative milestone arrived in 2014 with Ataluren (PTC124), approved for Duchenne muscular dystrophy (DMD) caused by nonsense mutations. Ataluren exemplifies targeted molecular design, utilizing the 1,2,4-oxadiazole ring as a bioisosteric replacement to promote ribosomal readthrough of premature stop codons [5] [8].
The discovery of naturally occurring 1,2,4-oxadiazoles further validated their biological compatibility. Phidianidines A/B (isolated from sea slug Phidiana militaris in 2011) exhibit cytotoxic activity against tumor cell lines (HeLa, CaCo-2) and agonism at PTP1B/CXCR4 receptors [1]. Similarly, quisqualic acid from Quisqualis indica seeds demonstrates potent affinity for metabotropic glutamate receptors (mGluR II/IV), highlighting potential for treating neurological disorders [1] [8].
Table 2: Evolution of Key 1,2,4-Oxadiazole Therapeutics
Era | Compound | Therapeutic Application | Significance |
---|---|---|---|
1960s | Oxolamine | Antitussive | First commercial drug |
1980s | Prenoxdiazine | Antitussive | Improved safety profile |
1990s | Fasiplon | Anxiolytic | Non-benzodiazepine mechanism |
2000s | Pleconaril | Antiviral (Picornavirus) | Broad-spectrum activity |
2010s | Ataluren | Duchenne Muscular Dystrophy | First disease-modifying therapy for nonsense mutations |
2020s | Investigational | Neurodegenerative diseases | Multi-target ligands (e.g., AChE/MAO-B inhibition) |
Contemporary research leverages combinatorial chemistry and solid-phase synthesis to rapidly generate oxadiazole libraries. Room-temperature cyclization methods using tetrabutylammonium fluoride (TBAF) catalysts enable the incorporation of thermosensitive functional groups previously incompatible with high-temperature syntheses [7]. This methodological renaissance supports the development of complex hybrid molecules like 1,2,4-oxadiazole-linked 1,2,4-thiadiazole-pyrimidines evaluated as anticancer agents [6].
Fluorination represents a cornerstone strategy for optimizing the bioactivity and pharmacokinetics of 1,2,4-oxadiazole derivatives. The incorporation of fluorine atoms or fluorinated groups (e.g., trifluoromethyl, difluoromethoxy, fluoroalkyl) profoundly influences molecular properties through multiple mechanisms:
SAR studies on nematicidal oxadiazoles demonstrate the critical impact of fluorination patterns. Compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) exhibits exceptional activity against Bursaphelenchus xylophilus (LC₅₀=2.4 μg/mL), surpassing avermectin (LC₅₀=335.5 μg/mL) and tioxazafen (LC₅₀>300 μg/mL). This potency derives from synergistic effects: the 4-fluorophenyl group optimizes π-stacking with aromatic residues in the target site, while the chloromethyl moiety enables covalent interactions [9].
Similarly, in central nervous system (CNS) agents, fluorination enhances blood-brain barrier (BBB) penetration. Anti-Alzheimer oxadiazoles featuring fluorinated aryl groups (e.g., compound 4a) exhibit superior BBB permeability predicted via PAMPA assays, attributed to optimized logP/logD values and reduced hydrogen-bond donor capacity [8]. Fluorinated analogs also demonstrate dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), crucial for multitarget approaches in neurodegenerative diseases [8].
Table 3: Impact of Fluorination on 1,2,4-Oxadiazole Bioactivity
Compound Class | Fluorination Pattern | Biological Activity | Potency Enhancement |
---|---|---|---|
Nematicides | 3-(4-Fluorophenyl) | B. xylophilus lethality | LC₅₀=2.4 μg/mL (vs. >300 for non-fluorinated) |
Anticancer Agents | 3-(2,4,5-Trifluorophenyl) | Cytotoxicity (MCF-7, MDA-MB-231) | GI₅₀ <100 nM in optimized derivatives |
Anti-Alzheimer Agents | 3-(3,4-Difluorophenyl) | AChE inhibition / MAO-B inhibition | IC₅₀=0.0158 μM (AChE); 74.68 μM (MAO-B) |
Antibacterials | 3-(2-Fluoro-4-bromophenyl) | DNA gyrase inhibition | IC₅₀ <1 μM against Gram-positive pathogens |
The trifluorophenyl motif specifically enhances target affinity through complementary hydrophobic interactions and orthogonal dipole moments. In Methyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate, the asymmetric fluorine distribution creates regions of varied electron density, facilitating simultaneous interactions with both polar and non-polar enzyme subsites. This is particularly advantageous in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators where precise electronic complementarity dictates selectivity [5] [9]. Fluorine’s role extends to modulating conformational dynamics through gauche effects and dipolar repulsions, locking bioactive conformations and pre-organizing the molecule for receptor binding [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3